ethyl (2E)-4,4,4-trifluoro-3-(2,2,2-trifluoroacetamido)but-2-enoate
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Overview
Description
Ethyl (2E)-4,4,4-trifluoro-3-(2,2,2-trifluoroacetamido)but-2-enoate is an organic compound characterized by the presence of trifluoromethyl groups and an amide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-4,4,4-trifluoro-3-(2,2,2-trifluoroacetamido)but-2-enoate typically involves the reaction of ethyl acetoacetate with trifluoroacetic anhydride and an amine under controlled conditions. The reaction proceeds through the formation of an intermediate enolate, which then undergoes nucleophilic addition to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the enolate formation and subsequent reaction steps.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and improved efficiency compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-4,4,4-trifluoro-3-(2,2,2-trifluoroacetamido)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl (2E)-4,4,4-trifluoro-3-(2,2,2-trifluoroacetamido)but-2-enoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It can be used in the development of bioactive compounds and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of ethyl (2E)-4,4,4-trifluoro-3-(2,2,2-trifluoroacetamido)but-2-enoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Ethyl (2E)-4,4,4-trifluoro-3-(2,2,2-trifluoroacetamido)but-2-enoate can be compared with other similar compounds, such as:
Ethyl 2-methyl-3-(2,2,2-trifluoroacetamido)but-2-enoate: This compound has a similar structure but with a methyl group instead of a trifluoromethyl group, leading to different chemical and biological properties.
Methyl (E)-4-hydroxy-4-(2-(2,2,2-trifluoroacetamido)phenyl)but-2-enoate: This compound contains a phenyl group and a hydroxyl group, which can significantly alter its reactivity and applications.
Properties
IUPAC Name |
ethyl (E)-4,4,4-trifluoro-3-[(2,2,2-trifluoroacetyl)amino]but-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F6NO3/c1-2-18-5(16)3-4(7(9,10)11)15-6(17)8(12,13)14/h3H,2H2,1H3,(H,15,17)/b4-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDHZXJAEKQOSJ-ONEGZZNKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C(F)(F)F)NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C(F)(F)F)/NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F6NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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